molecular formula C10H20BrNO B8402072 6-Bromo-N,N-diethylhexanamide

6-Bromo-N,N-diethylhexanamide

Cat. No. B8402072
M. Wt: 250.18 g/mol
InChI Key: HHKKDNPOOYXWOO-UHFFFAOYSA-N
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Patent
US05216165

Procedure details

A solution of 6-bromohexanoyl chloride (100 g, 468 mmol) in 350 ml of tetrahydrofuran was poured into a solution of diethylamine (1.08 moles, 79 g, 112 ml) in 800 ml of rapidly stirring water. The mixture was then extracted with 2×200 ml of CH2Cl2 and the pooled extracts were washed with 250 ml of brine. Drying over Na2SO4 and concentration under recuced pressure afforded 111.6 g (446 mmol, 100% yield) of product as a pale yellow oil: 1H NMR (Me2SO-d6, 300 MHz) δ3.5 (t, J=6.7 Hz, 2H), 3.2-3.3 (m, 4H), 2.3 (t, J=7.5 Hz, 2H), 1.8 (m, 2H), 1.3-1.6 (m, 4H), 1.1 (t, J=7.1 Hz, 3H), 0.99 (t, J=7.0 Hz, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7](Cl)=[O:8].[CH2:10]([NH:12][CH2:13][CH3:14])[CH3:11].O>O1CCCC1>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([N:12]([CH2:13][CH3:14])[CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCCCC(=O)Cl
Name
Quantity
112 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 2×200 ml of CH2Cl2
WASH
Type
WASH
Details
the pooled extracts were washed with 250 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4 and concentration under recuced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC(=O)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 446 mmol
AMOUNT: MASS 111.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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